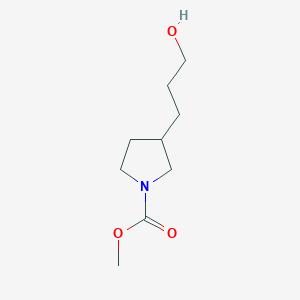

Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-13-9(12)10-5-4-8(7-10)3-2-6-11/h8,11H,2-7H2,1H3 |

InChI Key |

SSCFJYSIWBADRV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCC(C1)CCCO |

Origin of Product |

United States |

Preparation Methods

Ring Closure Reaction (Stage 1)

-

- Compound I: Malic acid or its derivatives

- Compound II: 40% aqueous methylamine solution

Solvents:

Common solvents include toluene, xylene, chlorobenzene, and dimethylbenzene (varied depending on scale and desired reaction kinetics).-

- The solvent and compound I are mixed in a mass ratio typically ranging from 3:1 to 10:1.

- Compound II is added dropwise to the mixture under stirring at around 15 °C.

- The reaction mixture is heated to reflux and maintained for 10 to 20 hours to facilitate water removal and ring closure.

Isolation of Intermediate (Compound III):

After completion, the reaction mixture is cooled, solvents are removed by concentration, and the residue is treated with alcohols (e.g., isopropanol or propanol) at elevated temperatures (~85 °C) to dissolve oily substances. Subsequent cooling and addition of n-heptane induce crystallization of the intermediate, which is isolated by filtration as a white solid.

Reduction Reaction (Stage 2)

-

- Sodium borohydride

- Potassium borohydride

- Boron trifluoride-ethyl ether complex

- Boron tribromide-ethyl ether complex

Solvent:

Anhydrous tetrahydrofuran (THF) is used to maintain a homogeneous reaction system, improving reaction rates and simplifying downstream processing.-

- Under inert atmosphere (nitrogen), the reducing agent and THF are combined and cooled to 0 °C.

- Dimethyl sulfate is added dropwise at controlled temperatures (0 to 10 °C), followed by a heat preservation step at 10 to 50 °C.

- A mixture of the intermediate (compound III), trimethyl borate, and THF is then added dropwise, maintaining the temperature between 0 and 50 °C for 2 hours.

- The reaction is quenched by adding hydrochloric acid solution under ice bath conditions.

- The mixture is concentrated to remove THF, extracted with ethyl acetate multiple times, and the combined organic phases are concentrated and distilled under reduced pressure to yield the target compound.

Representative Experimental Data

| Example | Solvent (Stage 1) | Reaction Time (h) | Reducing Agent (Stage 2) | Yield of Intermediate (g) | Yield of Final Product (g) |

|---|---|---|---|---|---|

| 1 | Toluene | 18 | Sodium borohydride | 40.0 | 27.9 |

| 2 | Xylene | 14 | Potassium borohydride | 41.0 | 26.8 |

| 3 | Chlorobenzene | 10 | Boron tribromide-ether | 38.0 | 11.2 |

| 4 | Xylene | 15 | Sodium borohydride | 49.0 | 41.5 |

| 5 | Dimethylbenzene | 14 | Sodium borohydride | 60.1 | Data incomplete |

Analysis of Preparation Methods

Choice of Solvent:

Aromatic solvents such as toluene, xylene, and chlorobenzene are preferred for the ring closure step due to their ability to facilitate water removal via azeotropic distillation, which drives the cyclization reaction forward.Reducing Agent Selection:

Sodium and potassium borohydrides are favored for their safety profile and ease of handling compared to more reactive hydrides. Boron trifluoride and boron tribromide complexes offer alternative reduction pathways with good selectivity.Reaction Conditions:

Maintaining low temperatures during reagent addition prevents side reactions and decomposition. The use of inert atmosphere (nitrogen) protects sensitive reagents and intermediates.Purification:

The intermediate compound crystallizes readily, simplifying purification. The final product is isolated by solvent extraction and distillation, yielding a colorless liquid with high purity.

Advantages and Industrial Relevance

- The described methods avoid hazardous reagents like lithium aluminum hydride, improving safety and scalability.

- The intermediate’s solid-state facilitates purification and quality control.

- Use of common solvents and reagents makes the process cost-effective and adaptable to industrial production.

- The reaction conditions are mild, reducing energy consumption and equipment corrosion.

Summary Table of Key Parameters

| Parameter | Typical Range / Value |

|---|---|

| Solvent to compound I ratio | 3:1 to 10:1 (mass ratio) |

| Molar ratio compound II:I | 1:1 to 5:1 |

| Reaction temperature (ring closure) | Reflux (~110-140 °C depending on solvent) |

| Reaction time (ring closure) | 10-20 hours |

| Reducing agent to intermediate ratio | 2:1 to 8:1 (mass ratio) |

| Temperature during reduction | 0 to 50 °C |

| Extraction solvent | Ethyl acetate |

| Final product state | Colorless liquid |

This comprehensive analysis of preparation methods for methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate highlights a robust, scalable, and safe synthetic route based on ring closure and reduction reactions, supported by detailed experimental data and optimized reaction conditions. The approach is suitable for both laboratory synthesis and industrial manufacturing.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation Reactions

The 3-hydroxypropyl side chain can be oxidized to form ketones or carboxylic acids.

Protection/Deprotection Reactions

The hydroxyl group is amenable to protection strategies for further functionalization.

Reduction Reactions

The ester group can be reduced to primary alcohols under specific conditions.

Degradation Pathways

Thermal and oxidative degradation studies reveal key breakdown products.

Nucleophilic Substitution

The hydroxyl group can be activated for substitution reactions.

| Reaction | Reagents/Catalysts | Products | Yield | Source |

|---|---|---|---|---|

| Bromination | CBr₄, PPh₃ in DCM | 3-(3-Bromopropyl)pyrrolidine-1-carboxylate | 66% | |

| Mitsunobu reaction | DIAD, PPh₃, HN3 | Azide derivatives | 60% |

Key Insights:

-

Stability : The compound shows moderate thermal stability but degrades under oxidative conditions, forming acids and amines .

-

Stereochemical Influence : The configuration of the pyrrolidine ring affects reaction rates and product distributions.

-

Industrial Relevance : Continuous flow reactors improve yields in ester reduction and protection steps.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells, particularly in prostate cancer models. In vitro assays revealed a significant reduction in cell viability, suggesting its efficacy in cancer treatment protocols .

Case Study: Prostate Cancer Inhibition

- Objective : To evaluate the anticancer effects of this compound on prostate cancer cells.

- Methodology : Cell viability assays were conducted using various concentrations of the compound.

- Results : A dose-dependent inhibition of cell growth was observed, with a maximum inhibition rate of 75% at the highest concentration tested.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 25 |

1.2 Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neuroinflammatory pathways, reducing levels of pro-inflammatory cytokines such as TNFα and IL-6 .

Material Science Applications

2.1 Polymer Synthesis

This compound is utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve flexibility and thermal stability.

Case Study: Polymer Blends

- Objective : To assess the mechanical properties of polymers synthesized with this compound.

- Methodology : Various ratios of the compound were blended with polyvinyl chloride (PVC) and tested for tensile strength and elongation at break.

- Results : The optimal blend exhibited a tensile strength increase of up to 30% compared to pure PVC.

| Blend Ratio (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 45 | 150 |

| 5 | 48 | 160 |

| 10 | 52 | 180 |

Biochemical Applications

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involved in disease states. Preliminary findings indicate that it may inhibit specific enzymes linked to carbohydrate metabolism, which could have implications for diabetes management.

Case Study: Enzyme Activity Assay

- Objective : To determine the inhibitory effect of this compound on alpha-glucosidase activity.

- Methodology : The enzyme was incubated with varying concentrations of the compound, and its activity was measured spectrophotometrically.

- Results : Significant inhibition was noted at higher concentrations.

| Concentration (µM) | Alpha-Glucosidase Activity (%) |

|---|---|

| 0 | 100 |

| 50 | 80 |

| 100 | 55 |

| 200 | 30 |

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate with two tert-butyl pyrrolidine carboxylate derivatives from the Catalog of Pyridine Compounds :

| Property | This compound | tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate |

|---|---|---|---|

| Molecular Formula | C₉H₁₇NO₃ | C₁₆H₂₃BrIN₂O₃ | C₁₆H₂₄BrN₂O₄ |

| Molecular Weight (g/mol) | 187.24 | 483.14 | 387.27 |

| Key Substituents | - 3-hydroxypropyl - Methyl ester |

- 5-bromo-3-iodopyridin-2-yloxymethyl - tert-Butyl ester |

- 5-bromo-3-methoxypyridin-2-yloxymethyl - tert-Butyl ester |

| Functional Groups | Ester, hydroxyl | Ester, halogen (Br, I), ether | Ester, halogen (Br), methoxy ether |

| Polarity | High (due to hydroxyl group) | Moderate (halogens and ether dominate) | Moderate (methoxy and Br reduce hydrophilicity) |

Key Observations:

Molecular Weight : The target compound is significantly lighter (187.24 g/mol) compared to the tert-butyl analogs (387–483 g/mol), primarily due to the bulky tert-butyl group and halogenated pyridine substituents in the latter .

The halogenated pyridine substituents in the analogs increase molecular weight and lipophilicity, favoring organic solvent solubility (e.g., DCM, THF) .

Ester Stability : The methyl ester in the target compound is more susceptible to hydrolysis than the tert-butyl esters in the analogs, which are sterically protected .

Hydrogen Bonding and Crystal Packing

The hydroxyl group in the target compound enables strong hydrogen-bonding interactions, which can influence crystal packing and stability. In contrast, the halogen and methoxy groups in the analogs rely on weaker van der Waals interactions and halogen bonding, leading to different crystalline architectures . For example, hydrogen bonds in the target compound may form extended networks (e.g., chains or sheets), whereas halogenated analogs might exhibit closer π-π stacking due to aromatic pyridine rings .

Conformational Analysis (Ring Puckering)

The pyrrolidine ring in the target compound is influenced by the 3-hydroxypropyl substituent. Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase angle $ \phi $) would reflect distortions caused by steric and electronic effects.

Biological Activity

Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

Target Interactions

this compound is structurally similar to other pyrrolidine compounds, suggesting its interaction with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its potential modulation of nicotinic acetylcholine receptors (nAChRs) is particularly noteworthy, as these receptors play crucial roles in neurotransmission and cognitive functions .

Biochemical Pathways

The compound may influence several biochemical pathways, particularly those related to neurotransmission. Similar compounds have been shown to enhance cognitive functions by modulating nAChRs, which are implicated in memory and learning processes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its hydrophilic nature from the hydroxyl group. This property may enhance its bioavailability and distribution within biological systems .

Biological Activity

Cognitive Enhancement

Research indicates that compounds with similar structures can enhance cognitive performance by acting on nAChRs. For example, studies have shown that pyrrolidine derivatives can improve memory retention and learning capabilities in animal models .

Antimicrobial Properties

Pyrrolidine derivatives have also been evaluated for their antimicrobial activities. A study on related compounds demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating infections .

Case Studies

-

Cognitive Function Improvement

In a controlled study involving rodents, administration of a pyrrolidine derivative similar to this compound resulted in notable improvements in memory retention tasks compared to the control group. The compound's ability to modulate nAChRs was linked to these cognitive enhancements . -

Antimicrobial Efficacy

A recent investigation into the antibacterial properties of pyrrolidine derivatives found that certain analogs exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against gram-positive bacteria. This suggests that this compound may also possess similar antimicrobial properties, warranting further exploration .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Mechanism of Action | Modulation of nicotinic acetylcholine receptors |

| Pharmacokinetics | Hydrophilic nature enhances absorption and distribution |

| Cognitive Enhancement | Improved memory retention in animal models |

| Antimicrobial Activity | Significant activity against Staphylococcus aureus and Escherichia coli |

| MIC Values | Ranged from 3.12 to 12.5 µg/mL for related pyrrolidine derivatives |

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves:

Esterification or Substitution : Reacting a pyrrolidine precursor (e.g., 3-(3-hydroxypropyl)pyrrolidine) with methyl chloroformate or via nucleophilic substitution of a tert-butyl-protected intermediate (replacing tert-butyl with methyl groups). For example, tert-butyl esters (e.g., tert-butyl pyrrolidine carboxylates) are often used as intermediates, followed by deprotection and re-esterification .

Purification : Flash column chromatography (hexane/EtOAC gradients) is effective for isolating the product, as demonstrated in analogous syntheses of pyrrolidine derivatives .

Characterization : Use ESI-MS for molecular weight confirmation (e.g., expected m/z ≈ 202.1 [M+H]⁺) and GC/HPLC for purity assessment (≥95% recommended for reproducibility) .

Basic: What analytical techniques are essential for confirming the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the methyl ester (δ ~3.6–3.7 ppm for COOCH₃) and hydroxypropyl chain (δ ~1.6–3.5 ppm). Compare with computed spectra using tools like NIST Chemistry WebBook for validation .

- Mass Spectrometry (ESI-MS or GC-MS) : Confirm the molecular ion peak and fragmentation patterns. For example, ESI-MS m/z 202.1 [M+H]⁺ is expected for C₁₀H₁₇NO₃ .

- Chromatography : HPLC with UV detection (λ = 210–220 nm) or GC with flame ionization detectors to assess purity (>98% for reproducible biological assays) .

Basic: What safety precautions should be prioritized during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential respiratory irritancy .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

Advanced: How can conformational analysis of the pyrrolidine ring be performed experimentally and computationally?

Methodological Answer:

X-ray Crystallography : Solve the crystal structure using SHELX (for refinement) and visualize with Mercury CSD. The Cremer-Pople puckering parameters (e.g., q₂, q₃) quantify ring non-planarity .

Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and calculate puckering amplitudes. Compare with experimental data to resolve discrepancies (e.g., chair vs. envelope conformers) .

Dynamic NMR : Monitor ring-flipping barriers at variable temperatures (e.g., coalescence temperatures for axial/equatorial proton signals) .

Advanced: How can researchers resolve contradictions in synthetic yields or byproduct formation?

Methodological Answer:

- Reaction Optimization : Vary catalysts (e.g., DMAP for esterification), solvents (e.g., DMF vs. THF), and temperatures. For example, tert-butyl intermediates (e.g., tert-butyl 3-(hydroxypropyl)pyrrolidine carboxylates) may require acidic deprotection (TFA) before methylation .

- Byproduct Identification : Use LC-MS/MS to detect side products (e.g., over-alkylated species). Compare retention times with synthetic standards .

- Reproducibility Checks : Document reaction conditions meticulously (e.g., inert atmosphere, stirring rates). Inconsistent yields (~60–78% in analogous syntheses) often stem from trace moisture or oxygen .

Advanced: What computational tools are recommended for predicting physicochemical properties?

Methodological Answer:

- LogP and Solubility : Use MarvinSketch or ChemAxon to estimate partition coefficients (LogP ≈ 0.5–1.2) and aqueous solubility (∼10–50 mg/mL). Validate with experimental shake-flask assays .

- Toxicity Profiling : Run QSAR models via ADMET Predictor™ or SwissADME to predict metabolic pathways (e.g., CYP450 interactions) .

- Docking Studies : For biological applications, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina. Parameterize charges with Gaussian09 .

Advanced: How does the methyl ester group influence reactivity compared to tert-butyl analogs?

Methodological Answer:

- Steric Effects : Methyl esters are less sterically hindered than tert-butyl groups, facilitating nucleophilic attack (e.g., hydrolysis under basic conditions).

- Electronic Effects : The electron-withdrawing nature of the methyl ester increases electrophilicity at the carbonyl carbon, accelerating reactions like transesterification.

- Comparative Studies : Synthesize tert-butyl 3-(3-hydroxypropyl)pyrrolidine-1-carboxylate (CAS: 2609743-88-4) and compare hydrolysis rates (e.g., 0.1 M NaOH at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.